molecular formula C24H16N2O4S B2765739 N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922031-87-6

N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2765739
CAS No.: 922031-87-6
M. Wt: 428.46
InChI Key: OFZLIUUVNSWWEO-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole-carboxamide core conjugated with a substituted thiazole ring. The benzo[d][1,3]dioxole moiety is common in flavor enhancers (e.g., S807) and pharmaceuticals, while the thiazole ring may confer metabolic stability or receptor-binding specificity compared to alkyl or aryl substituents in related compounds .

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c27-21(16-9-5-2-6-10-16)22-20(15-7-3-1-4-8-15)25-24(31-22)26-23(28)17-11-12-18-19(13-17)30-14-29-18/h1-13H,14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLIUUVNSWWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical method for constructing thiazoles from α-haloketones and thioureas. For this substrate:

  • α-Bromoketone precursor : 2-Bromo-1-benzoyl-1-phenylpropan-1-one is synthesized via Friedel-Crafts acylation of benzene with benzoyl chloride, followed by bromination at the α-position.
  • Thiourea : Reacts with the α-bromoketone in refluxing ethanol to form the thiazole ring.

Reaction conditions :

Step Reagents Solvent Temperature Time Yield
Bromination Br₂, AcOH Acetic acid 0–5°C 2 h 75%
Thiazole formation Thiourea, EtOH Ethanol Reflux 6 h 68%

The amine at position 2 is introduced via the thiourea component, eliminating the need for post-synthetic amination.

Alternative Route: Wang Protocol for Aminothiazoles

A modified Wang protocol employs α-bromoketones and protected carbamothioyl amides to generate aminothiazoles. Key steps include:

  • Synthesis of bis(4-methoxybenzyl)amine via reductive amination of 4-methoxybenzaldehyde and 4-methoxybenzylamine.
  • Condensation with α-bromoketone to form the thiazole ring.
  • Deprotection of the amine using trifluoroacetic acid (TFA).

Advantages : Higher regioselectivity for 2-aminothiazoles compared to Hantzsch.

Synthesis of Benzo[d]dioxole-5-carboxylic Acid

Cyclopropanation of Active Methylene Compounds

Benzodioxole-carboxylic acid derivatives are synthesized via cyclopropanation of methylene precursors. For example:

  • Ethyl 2-(benzo[d]dioxol-5-yloxy)-2-methylpropanoate is prepared by reacting ethyl 2-bromoisobutyrate with benzo[d]dioxol-5-ol in the presence of K₂CO₃.
  • Hydrolysis of the ester group using NaOH yields the free carboxylic acid.

Reaction conditions :

Step Reagents Solvent Temperature Yield
Esterification K₂CO₃, DMF DMF 80°C 82%
Hydrolysis NaOH, H₂O/EtOH Water/Ethanol Reflux 90%

Amide Bond Formation

Uronium Salt-Mediated Coupling

The final step involves coupling 5-benzoyl-4-phenylthiazol-2-amine with benzo[d]dioxole-5-carboxylic acid using uronium salts (e.g., HATU) and DIPEA in anhydrous DMF.

Procedure :

  • Activate the carboxylic acid with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0°C for 10 minutes.
  • Add the aminothiazole (1.0 equiv) and stir at room temperature for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 65–72%.

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch synthesis may yield regioisomers. Using bulky directing groups (e.g., 4-methoxybenzyl) on the thiourea enhances selectivity for the 2-amine isomer.

Amide Coupling Efficiency

Low yields in amidation often arise from poor solubility of the aminothiazole. Pre-activating the carboxylic acid as an acid chloride (using SOCl₂) improves reactivity.

Structural Characterization Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.02 (d, J = 8.4 Hz, 2H, benzoyl Ar-H),
  • δ 7.45–7.38 (m, 5H, phenyl Ar-H),
  • δ 6.95 (s, 1H, benzodioxole H-6),
  • δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole H-4),
  • δ 5.90 (s, 2H, dioxole -OCH₂O-).

HRMS (ESI+) : Calculated for C₂₄H₁₇N₂O₄S [M+H]⁺: 429.0912; Found: 429.0915.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage
Hantzsch + Uronium coupling 3 44% Cost-effective
Wang protocol + Acid chloride coupling 4 51% Higher purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It also exhibits anti-inflammatory properties by modulating inflammatory pathways. Additionally, its potential anticancer activity is being explored, particularly in targeting specific cancer cell lines.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its diverse chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like COX-2. The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their properties are summarized below:

Compound Name Core Structure Key Substituents Biological Activity/Application References
Target Compound Benzodioxole-carboxamide + thiazole 5-Benzoyl, 4-phenyl-thiazol-2-yl Not reported in evidence (inferred) -
S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Benzodioxole-carboxamide Heptan-4-yl alkyl chain Umami flavor enhancer (1000× potency of MSG)
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) Benzodioxole-carboxamide 3,4-Dimethoxyphenyl Anticancer (IC₅₀: 26.59–65.16 µM)
BNBC (6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) Benzodioxole-carboxamide 6-Bromo, naphthalen-1-yl STING agonist (immunomodulatory)
MDC (N-(4-Methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide) Benzodioxole-carboxamide 4-Methoxybenzyl, 6-nitro Mass spectral characterization only

Key Observations :

  • Biological Activity: Flavor Enhancement: S807’s umami potency is linked to its N-alkyl chain, which facilitates receptor interaction . Anticancer Activity: HSD-2’s phenoxy group correlates with cytotoxicity (IC₅₀ ~26 µM in HeLa cells), suggesting that the target compound’s thiazole ring could modulate similar pathways . Immunomodulation: BNBC’s bromo-naphthyl group activates STING, highlighting the role of aromatic substituents in immune signaling .
Metabolic and Toxicological Profiles
  • Metabolism : S807 undergoes rapid oxidative metabolism in human liver microsomes, suggesting that the thiazole ring in the target compound could either slow degradation (due to steric hindrance) or introduce new metabolic pathways .
  • Cytotoxicity: HSD-2’s IC₅₀ values (26–65 µM) indicate moderate toxicity, while phenoxy-containing IId shows higher anticancer activity, implying that the target compound’s thiazole may alter toxicity profiles .

Research Implications and Gaps

  • Structural Optimization : The thiazole ring’s electronic effects on receptor binding (e.g., umami or STING) warrant further study.
  • Biological Screening: No data exists for the target compound’s activity; testing against cancer cell lines (e.g., HeLa, HepG2) and immune pathways (cGAS-STING) is recommended.
  • Metabolic Studies : Comparative in vitro microsomal assays with S807 and BNBC could clarify metabolic stability .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring , a benzodioxole moiety , and a carboxamide group , which contribute to its unique chemical behavior and biological activity. The thiazole ring is known for its planar structure and aromaticity, which enhance the compound's ability to interact with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The compound's IC50 values in these studies were found to be competitive with standard chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer drug.

Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms underlying its anticancer activity involve modulation of signaling pathways associated with apoptosis and cell cycle regulation. For instance, flow cytometry analyses revealed that treatment with this compound resulted in significant alterations in cell cycle distribution, particularly a reduction in the G1 phase population, indicating potential G1 arrest in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This broad-spectrum antimicrobial effect is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within pathogens.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : It can alter the expression of genes related to apoptosis and cell cycle regulation.
  • Binding Interactions : The structural features allow it to bind effectively to target biomolecules, disrupting their normal function.

Case Studies

A notable study focused on the synthesis and evaluation of similar benzodioxole derivatives highlighted the compound's potential as an effective anticancer agent. In vitro assays demonstrated that derivatives containing the benzodioxole moiety exhibited varying degrees of cytotoxicity against multiple cancer cell lines, with some derivatives showing enhanced potency compared to traditional chemotherapeutics .

Another research effort explored the anti-inflammatory effects of this class of compounds, revealing that they could significantly reduce markers of inflammation in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of thiazole intermediates (e.g., 4-phenylthiazol-2-amine) with benzo[d][1,3]dioxole-5-carbonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 2 : Microwave-assisted coupling to enhance reaction efficiency (e.g., 100–120°C, 30–60 min) .
  • Characterization : Use TLC for reaction monitoring (Rf ~0.5 in ethyl acetate/hexane) and NMR (¹H/¹³C) for structural confirmation. Key NMR peaks include δ 7.8–8.2 ppm (aromatic protons) and δ 6.0–6.3 ppm (dioxole methylene) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : Assign aromatic protons (δ 7.5–8.5 ppm) and dioxole protons (δ 5.9–6.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 446.5 via ESI-MS) .
  • Elemental Analysis : Validate purity (>95%) with %C, %H, and %N matching theoretical values (e.g., C: 64.12%, H: 3.38%, N: 12.57%) .

Q. What basic biological screening methods are used to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., 48-hr incubation, 10% FBS).
  • Structural Analog Analysis : Evaluate activity differences in analogs (e.g., thiadiazole vs. oxadiazole derivatives) .
  • Mechanistic Studies : Use Western blotting to confirm apoptosis markers (e.g., caspase-3 activation) .

Q. What advanced techniques are employed for target identification and mechanism elucidation?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., EGFR or topoisomerase II) using AutoDock Vina .
  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated cells .
  • Kinase Assays : Measure inhibition of ATP-binding kinases (e.g., IC₅₀ for PI3K) using fluorescence polarization .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzoyl or dioxole groups (e.g., halogenation) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the dioxole ring) .

Q. What methodologies validate the compound’s stability under experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) .
  • HPLC-PDA : Monitor degradation products (e.g., benzoic acid derivatives) .
  • Mass Balance Analysis : Ensure >90% recovery in stability-indicating methods .

Q. How do researchers address discrepancies in solubility data for formulation studies?

  • Methodological Answer :

  • Solvent Screening : Test in DMSO, PEG-400, or cyclodextrin complexes .
  • DSC/TGA : Analyze melting points (e.g., ~200°C) and thermal stability .
  • Powder XRD : Compare crystalline vs. amorphous forms for solubility enhancement .

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